molecular formula C29H26N4O5 B120538 5'-O-tritylinosine CAS No. 4152-77-6

5'-O-tritylinosine

Numéro de catalogue: B120538
Numéro CAS: 4152-77-6
Poids moléculaire: 510.5 g/mol
Clé InChI: YEPZMZDCXFRHCL-ZYWWQZICSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5'-O-Tritylinosine (KIN59) is a nucleoside analogue characterized by a hypoxanthine base, a ribose sugar, and a trityl (triphenylmethyl) group at the 5'-position of the ribose moiety. It functions as a non-competitive, allosteric inhibitor of thymidine phosphorylase (TPase), an angiogenic enzyme overexpressed in tumors and implicated in cancer progression . The trityl group is critical for its inhibitory activity, enabling interactions with a unique allosteric site near Asp203 in human TPase . KIN59 also exhibits multitarget antiangiogenic effects, including antagonism of fibroblast growth factor-2 (FGF2) and degradation of immature blood vessels in preclinical models .

Méthodes De Préparation

Direct Tritylation of Inosine

Reaction Mechanism and Reagents

The primary route to 5'-O-tritylinosine involves the direct tritylation of inosine using triphenylmethyl chloride (trityl chloride) under anhydrous conditions. The 5'-hydroxyl group of inosine, being a primary alcohol, exhibits higher reactivity compared to the secondary 2'- and 3'-hydroxyl groups of the ribose moiety, enabling regioselective protection . The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic trityl carbon, displacing chloride. Pyridine is typically employed as both the solvent and base, neutralizing the HCl byproduct and preventing acid-mediated degradation of the nucleoside .

Reaction Conditions

  • Inosine : 1.0 equiv

  • Trityl chloride : 2.5–3.0 equiv

  • Solvent : Anhydrous pyridine

  • Temperature : 80°C

  • Duration : 12–18 hours

Workup and Isolation

Post-reaction, the mixture is cooled and diluted with dichloromethane (DCM). The organic layer is washed sequentially with saturated sodium bicarbonate and brine to remove residual pyridine and HCl. The crude product is concentrated under reduced pressure and purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (10–30% v/v) to isolate this compound .

Optimization of Synthetic Parameters

Stoichiometric Considerations

Increasing the equivalents of trityl chloride beyond 3.0 equiv risks bis-tritylation at secondary hydroxyl groups, necessitating careful stoichiometric control. For instance, using 2.5 equiv of trityl chloride yields this compound with >70% purity, whereas 3.0 equiv improves conversion but requires rigorous chromatography to separate byproducts .

Solvent and Temperature Effects

Alternative solvents like dimethylformamide (DMF) or acetonitrile have been explored, but pyridine remains optimal due to its dual role as a base and solvent. Reactions conducted at lower temperatures (e.g., 60°C) result in incomplete tritylation, while exceeding 80°C promotes decomposition of the trityl group .

Purification and Characterization

Chromatographic Separation

Silica gel chromatography effectively resolves this compound from unreacted inosine and bis-tritylated impurities. The target compound typically elutes at an Rf of 0.4–0.5 (ethyl acetate:hexane, 1:4 v/v), identified by UV absorption at 254 nm .

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.33 (s, 1H, H-8), 8.15 (s, 1H, H-2)

    • δ 7.45–7.20 (m, 15H, trityl aromatic protons)

    • δ 6.08 (d, J = 6.0 Hz, 1H, H-1')

    • δ 4.50–3.80 (m, ribose protons)

  • 13C NMR (100 MHz, CDCl3):

    • δ 156.2 (C-6), 152.0 (C-2), 145.5 (C-8)

    • δ 88.5 (trityl quaternary carbon)

    • δ 85.2 (C-1'), 72.4 (C-2'), 70.1 (C-3'), 63.8 (C-5')

  • Mass Spectrometry :

    • ESI-MS m/z: 647.2 [M+H]+ (calc. 647.2)

Challenges and Mitigation Strategies

Regioselectivity Issues

Despite the primary hydroxyl group’s reactivity, trace bis-tritylated products (e.g., 2',5'- or 3',5'-di-O-tritylinosine) may form. These are minimized by:

  • Strict control of reaction time and temperature.

  • Using monomethoxytrityl (MTr) groups for transient protection of secondary hydroxyls, though this complicates synthesis .

Moisture Sensitivity

Trityl chloride is highly moisture-sensitive. Reactions must be conducted under inert atmosphere (Ar/N2) with rigorously dried solvents to prevent hydrolysis to triphenylmethanol .

Scalability and Industrial Relevance

Scalable synthesis of this compound employs continuous flow systems to enhance heat and mass transfer, reducing reaction times to 4–6 hours. However, industrial adoption remains limited due to high trityl chloride costs and chromatographic purification bottlenecks .

Applications and Derivative Synthesis

This compound serves as a precursor for analogs with enhanced TPase inhibition. For example, N(1)-cyclopropylmethyl-5'-O-tritylinosine exhibits 10-fold greater activity than KIN59, achieved by alkylating the purine N(1) position post-tritylation .

Analyse Des Réactions Chimiques

Types of Reactions

5’-O-Tritylinosine primarily undergoes substitution reactions due to the presence of the trityl group. This group can be selectively removed or modified under specific conditions, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

    Substitution Reactions: The trityl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: While 5’-O-Tritylinosine itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations depending on the functional groups present.

Major Products Formed

The major products formed from the reactions involving 5’-O-Tritylinosine are typically its deprotected or modified derivatives. These derivatives can be further utilized in various biochemical assays and studies .

Applications De Recherche Scientifique

5’-O-Tritylinosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

5’-O-Tritylinosine exerts its effects by noncompetitively inhibiting thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases. By inhibiting thymidine phosphorylase, 5’-O-Tritylinosine disrupts the angiogenesis process, thereby inhibiting tumor growth and metastasis .

The compound also inhibits the binding of fibroblast growth factor-2 (FGF2) to its receptor, preventing the formation of productive heparan sulphate proteoglycan/FGF2/FGFR1 ternary complexes. This inhibition leads to the downregulation of endothelial cell proliferation and the suppression of angiogenesis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Thymidine Phosphorylase Inhibitors

Structural and Mechanistic Comparisons

Compound Mechanism of TP Inhibition Key Structural Features Binding Affinity (kcal/mol) IC50/Inhibitory Activity
5'-O-Tritylinosine Non-competitive, allosteric Trityl group at 5'-ribose, hypoxanthine base -6.56 10-fold ↑ vs. KIN59 when modified at N(1)
Dihydropyrimidones Competitive Dihydropyrimidone core -6.19 to -5.11 Variable (structure-dependent)
6-Amino-5-bromouracil (6A5BU) Competitive Uracil analog, bromine substitution N/A IC50 ~1.2 µM
Isoquinoline-oxadiazoles Competitive Oxadiazole-linked isoquinoline N/A IC50 ~0.8–2.5 µM
  • Key Differences: Binding Site: KIN59 targets an allosteric pocket near Asp203, while dihydropyrimidones, 6A5BU, and isoquinoline derivatives bind competitively to the catalytic site . Trityl Group: The trityl moiety in KIN59 is indispensable for TPase inhibition; its removal abolishes activity . Analogs with N(1)-cyclopropylmethyl or cyclohexylmethyl substitutions show 10-fold higher potency than KIN59 . Biological Effects: Unlike competitive inhibitors, KIN59 uniquely degrades immature blood vessels in the CAM assay, independent of cytotoxicity .

Pharmacological Profiles

  • Multitarget Activity : KIN59 inhibits both TPase and FGF2-driven angiogenesis, a dual mechanism absent in other TP inhibitors like 6A5BU or dihydropyrimidones .

Molecular Docking and Binding Affinity

  • KIN59 exhibits superior binding affinity (-6.56 kcal/mol) compared to dihydropyrimidone derivatives (-6.19 to -5.11 kcal/mol), attributed to hydrophobic interactions between the trityl group and the allosteric pocket .
  • Competitive inhibitors (e.g., 6A5BU) lack the trityl group and show weaker interactions with the catalytic site .

Comparative Analysis with Other Trityl-Containing Compounds

Compound Target/Mechanism Structural Similarity to KIN59 Therapeutic Application
Clotrimazole Antifungal; disrupts mitochondrial Ca²⁺ Trityl-linked imidazole Cancer (off-target)
Triphenylmethylamides Melanoma cell cycle arrest (G1-phase) Trityl-amide scaffold Anticancer
TPMP-III-2 Tubulin polymerization inhibitor Trityl-phosphonate Anticancer
  • Common Feature : The trityl group enhances hydrophobicity and steric bulk , promoting target engagement. However, KIN59’s specificity for TPase distinguishes it from other trityl-containing agents .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which 5'-O-tritylinosine inhibits thymidine phosphorylase (TPase), and how does its structure contribute to this activity?

  • Answer : this compound acts as a non-competitive allosteric inhibitor of TPase, binding to a hydrophobic pocket distinct from the catalytic site. The trityl group at the 5'-position of the ribose moiety is critical for anchoring the molecule via van der Waals interactions with non-polar residues (e.g., Leu-155, Val-166) and stacking with Arg-146 . The inosine moiety forms hydrogen bonds with residues like Gln-187, stabilizing the interaction. Structural studies using X-ray crystallography and molecular docking confirm this dual binding mode .

Q. What experimental techniques are recommended to validate the binding interactions of this compound with TPase?

  • Answer : Use a combination of:

  • X-ray crystallography to resolve the inhibitor-enzyme complex (though challenges arise due to ligand mobility; see ).
  • Molecular docking (e.g., AutoDock) with intermediate protein conformations generated via normal mode analysis (NMA) to account for TPase’s hinge-like domain motion .
  • Enzyme kinetics (e.g., Lineweaver-Burk plots) to confirm non-competitive inhibition by analyzing substrate (dThd/phosphate) binding in the presence of this compound .

Q. How do structural modifications to the trityl group or nucleoside base affect inhibitory activity?

  • Answer : The trityl group is essential for hydrophobic interactions; its removal abolishes activity. Modifications at the N(1) position (e.g., cyclopropylmethyl or cyclohexylmethyl groups) enhance inhibition 10-fold, while changes to the nucleoside base (e.g., hypoxanthine to adenine) retain activity if hydrogen-bonding capacity is preserved . Systematic SAR studies using synthesized analogues are critical for optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding sites for this compound across TPase studies?

  • Answer : Initial docking studies failed to identify a consistent binding site due to conformational flexibility of TPase . To reconcile discrepancies:

  • Perform molecular dynamics simulations to model TPase’s open/closed states.
  • Use site-directed mutagenesis (e.g., Arg-146Ala or Leu-155Gly) to test predicted interactions.
  • Validate findings with cryo-EM or hydrogen-deuterium exchange (HDX) mass spectrometry to detect allosteric conformational changes .

Q. What strategies are effective for optimizing this compound derivatives to improve TPase inhibition and selectivity?

  • Answer : Prioritize:

  • Synthetic diversification : Introduce substituents at N(1) or the trityl group to enhance hydrophobic or electrostatic interactions .
  • Co-crystallization trials with TPase mutants to identify residue-specific binding requirements.
  • Selectivity screens against related enzymes (e.g., pyrimidine nucleoside phosphorylases) to avoid off-target effects .

Q. How can researchers address challenges in reproducing this compound’s crystallographic electron density data?

  • Answer : The absence of electron density in some studies suggests ligand mobility or partial occupancy. Mitigate this by:

  • Using soaking protocols with higher ligand concentrations during crystallization.
  • Applying cryo-cooling to stabilize transient binding states.
  • Supplementing with computational methods like ensemble docking to model flexible binding modes .

Q. What methodologies are suitable for comparing this compound’s efficacy with other TPase inhibitors (e.g., dihydropyrimidone derivatives)?

  • Answer : Conduct:

  • Competitive binding assays (e.g., isothermal titration calorimetry) to determine if inhibitors share overlapping binding sites .
  • Kinetic analyses (e.g., Ki values) under identical experimental conditions.
  • In vivo angiogenesis models to correlate TPase inhibition with functional outcomes (e.g., reduced endothelial cell migration) .

Q. Data Reproducibility & Methodological Rigor

Q. Why might this compound exhibit variable inhibitory potency across TPase isoforms (e.g., human vs. E. coli)?

  • Answer : Species-specific differences in TPase’s allosteric pocket (e.g., residue composition near Arg-146 or Gly-405-Val-419 loop) alter binding affinity. Address this by:

  • Performing comparative sequence alignment of TPase isoforms.
  • Generating chimeric enzymes to isolate critical residues .

Q. How should researchers design experiments to ensure reproducibility of this compound’s biochemical effects?

  • Answer : Adhere to:

  • NIH guidelines for preclinical studies, including detailed reporting of enzyme sources, buffer conditions, and inhibitor purity (≥95% by HPLC) .
  • Blinded assays to minimize bias in kinetic measurements.
  • Open-data practices (e.g., depositing crystallographic coordinates in the PDB) .

Propriétés

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPZMZDCXFRHCL-ZYWWQZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5'-O-tritylinosine
5'-O-tritylinosine
5'-O-tritylinosine
5'-O-tritylinosine
5'-O-tritylinosine
5'-O-tritylinosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.